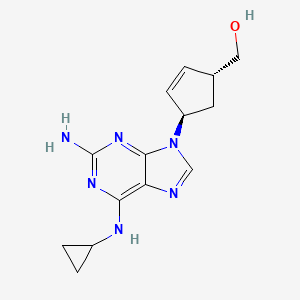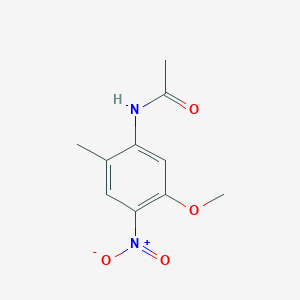
2-Acetamido-4-methoxy-5-nitrotoluene
Übersicht
Beschreibung
“2-Acetamido-4-methoxy-5-nitrotoluene” is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.21 g/mol .
Synthesis Analysis
The synthesis of “2-Acetamido-4-methoxy-5-nitrotoluene” involves several steps. The process starts with “Acetamide,N-(5-…)” (CAS#:50868-75-2) and “5-methoxy-2-met…” (CAS#:106579-00-4), which are combined using “Ethanoic anhydride” (CAS#:108-24-7) to produce “2-ACETAMIDO-4-M…” (CAS#:361162-90-5) .
Molecular Structure Analysis
The molecular structure of “2-Acetamido-4-methoxy-5-nitrotoluene” is represented by the formula C10H12N2O4 . The exact mass is 373.08000 .
Chemical Reactions Analysis
The chemical reactions involving “2-Acetamido-4-methoxy-5-nitrotoluene” are complex and involve multiple steps. The compound can be synthesized from precursors like “Acetamide,N-(5-…)” (CAS#:50868-75-2) and “5-methoxy-2-met…” (CAS#:106579-00-4) using “Ethanoic anhydride” (CAS#:108-24-7) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Nitration Processes
2-Acetamido-4-methoxy-5-nitrotoluene is involved in various nitration processes. Nitration of 4-substituted toluenes, including compounds similar to 2-acetamido-4-methoxy-5-nitrotoluene, results in the formation of nitronium acetate adducts in addition to nitro substitution products. These nitration studies provide insights into the reactivity and product distribution of such compounds (Fischer et al., 1986).
Colorimetric Assays in Clinical Biochemistry
2-Acetamido-4-methoxy-5-nitrotoluene derivatives have applications in clinical biochemistry, particularly in the development of colorimetric assays. For instance, a substrate closely related to 2-acetamido-4-methoxy-5-nitrotoluene, known as MNP-GlcNAc, has been used in colorimetric assays for the determination of urinary N-acetyl-β-D-glucosaminidase (NAG). This method shows high correlation with established assays and is suitable for routine monitoring in clinical settings (Yuen et al., 1984).
Microbial Biotransformation
2-Acetamido-4-methoxy-5-nitrotoluene is also a subject in studies of microbial transformation. Microorganisms like Mucrosporium sp. can transform compounds like 2,4-dinitrotoluene into various products, including 2-acetamido-4-methoxy-5-nitrotoluene. Such studies help in understanding the biodegradation pathways of nitroaromatic compounds (McCormick et al., 1978).
Synthesis of Acetylenic Sugar Derivatives
2-Acetamido-4-methoxy-5-nitrotoluene and its derivatives are used in the synthesis of specialized sugar compounds. For example, N-nitrosoacetamido sugars derived from similar compounds are used to produce acetylenic sugar derivatives, which are valuable in various chemical and biochemical applications (Horton & Loh, 1974).
Eigenschaften
IUPAC Name |
N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-9(12(14)15)10(16-3)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGJDCICXXTFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4-methoxy-5-nitrotoluene | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

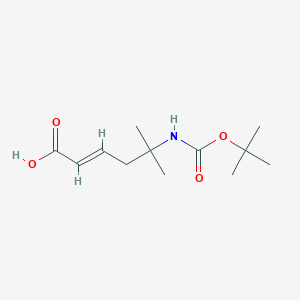

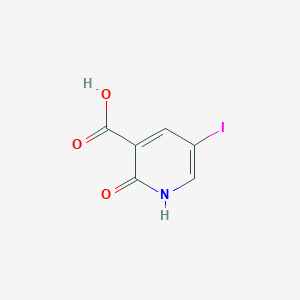


![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
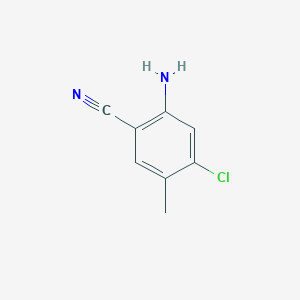

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)

